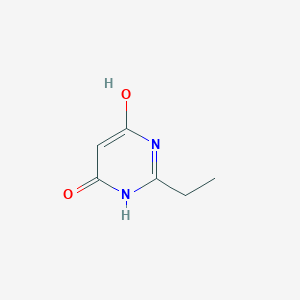
2-Etil-4,6-dihidroxipirimidina
Descripción general
Descripción
2-Ethyl-4,6-dihydroxypyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. The presence of two hydroxyl groups and an ethyl substituent on the pyrimidine ring can potentially influence the compound's chemical behavior and physical properties, making it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 2-Ethyl-4,6-dihydroxypyrimidine has been reported using propionitrile as a starting material. The process involves a reaction with hydrogen chloride and free ammonia, followed by cyclization of diethyl malonuric esters with propionamide hydrochloride in the presence of sodium methoxide, yielding the product with an 86% yield . The optimal conditions for synthesizing propionamide hydrochloride, a precursor, include the exclusion of moisture and maintaining the reaction temperature between -10 to 0°C .
Molecular Structure Analysis
Although the specific molecular structure analysis of 2-Ethyl-4,6-dihydroxypyrimidine is not detailed in the provided papers, the general structure of pyrimidines is well-understood. Pyrimidines are six-membered rings with two nitrogen atoms at positions 1 and 3. The ethyl group at position 2 and hydroxyl groups at positions 4 and 6 are expected to influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 2-Ethyl-4,6-dihydroxypyrimidine. However, the reactivity of similar pyrimidine derivatives has been studied. For instance, the nitration of 2-substituted 4,6-dihydroxypyrimidines can yield dinitro derivatives, and subsequent hydrolysis can lead to the formation of nitroethylene derivatives . These reactions highlight the potential reactivity of the hydroxyl groups and the substituent at the 2-position of the pyrimidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Ethyl-4,6-dihydroxypyrimidine are not explicitly described in the provided papers. However, it is mentioned that the synthesized pyrimidines are high-melting crystalline solids with considerable stability . The presence of hydroxyl groups may confer the compound with hydrogen bonding capabilities, influencing its solubility and interaction with other molecules. The aromatic nature of the pyrimidine ring is also reflected in the color reactions developed by these compounds with various reagents .
Aplicaciones Científicas De Investigación
Síntesis de pirimido[4,5-d]pirimidinas bicíclicas
La 2-Etil-4,6-dihidroxipirimidina sirve como precursor en la síntesis de pirimido[4,5-d]pirimidinas bicíclicas. Estos compuestos son de gran interés debido a su estructura compleja y sus posibles actividades biológicas. La importancia sintética de estos compuestos radica en su aplicación en los campos médico y farmacéutico, donde se han aplicado a gran escala .
Agentes diuréticos
En química medicinal, los derivados de la this compound se han utilizado para crear agentes diuréticos. La reacción de 4-aminopirimidina-5-carboxamidas con 4-amino-5-cianopirimidinas, que involucra this compound, conduce a productos que han mostrado potencial como agentes diuréticos .
Aplicaciones antivirales
El compuesto ha mostrado promesa en aplicaciones antivirales, particularmente contra la replicación del ADN del VHB in vitro. Se ha utilizado en procesos de síntesis de varios pasos para crear compuestos que inhiben el transporte de nucleósidos, lo cual es un paso crucial en la replicación viral .
Inhibición de la ureasa
Se ha encontrado que una serie de derivados de la this compound exhiben actividad de inhibición de la ureasa. Esto es particularmente relevante en el desarrollo de tratamientos para afecciones causadas por bacterias productoras de ureasa .
Activación del sistema inmunitario
Los derivados de la this compound se utilizan en la síntesis de compuestos que activan el sistema inmunitario. Estos compuestos pueden utilizarse potencialmente para mejorar los mecanismos de defensa naturales del cuerpo contra diversos patógenos .
Síntesis orgánica
En el campo de la síntesis orgánica, la this compound se utiliza para crear una amplia gama de compuestos heterocíclicos. Sus derivados son conocidos por sus diversas reactividades químicas, lo que los hace adecuados para construir arquitecturas moleculares complejas .
Actividades biológicas
Los compuestos que contienen la porción this compound se han estudiado para una variedad de actividades biológicas. Estas incluyen propiedades antiinflamatorias, antioxidantes, antimicrobianas, antitumorales, antidepresivas, antiplaquetarias, antihipertensivas y herbicidas .
Aplicaciones ambientales
Se ha explorado el uso de derivados de la this compound en aplicaciones ambientales, particularmente en bioingeniería. Estos compuestos pueden utilizarse en el desarrollo de materiales para la remediación ambiental y prácticas sostenibles .
Mecanismo De Acción
- Notably, 2-amino-4,6-dichloropyrimidines (analogous to 2-Ethyl-4,6-dihydroxypyrimidine) inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells . The exact molecular targets responsible for this inhibition remain to be elucidated.
- The precise interaction between 2-Ethyl-4,6-dihydroxypyrimidine and its targets remains unknown. However, related compounds have demonstrated antiviral activity by preventing viral protein assembly and maturation .
- Cellular and molecular effects are not well-characterized for 2-Ethyl-4,6-dihydroxypyrimidine. However, related pyrimidines have diverse activities, including inhibition of dihydrofolate reductase, anti-HIV properties, and suppression of cytokine-induced NF-κB .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Propiedades
IUPAC Name |
2-ethyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-7-5(9)3-6(10)8-4/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXPKEZRCKCOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334473 | |
| Record name | 2-Ethyl-4,6-dihydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3709-98-6 | |
| Record name | 2-Ethyl-4,6-dihydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Ethyl-4,6-dihydroxypyrimidine in the synthesis of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine?
A1: 2-Ethyl-4,6-dihydroxypyrimidine serves as a crucial intermediate in the synthesis of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine []. The research outlines a synthetic route starting from propionitrile, leading to the formation of 2-Ethyl-4,6-dihydroxypyrimidine. This intermediate then undergoes further reaction with diethyl sulfate under specific conditions to yield the final product, 2-Ethyl-4-ethoxy-6-hydroxypyrimidine.
Q2: What factors influence the yield of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine when using 2-Ethyl-4,6-dihydroxypyrimidine as an intermediate?
A2: The study highlights several factors impacting the yield of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine during its synthesis from 2-Ethyl-4,6-dihydroxypyrimidine. These factors include the amount of catalyst used, the ratio of 2-Ethyl-4,6-dihydroxypyrimidine to diethyl sulfate, the concentration of the alkali solution, the reaction time, and the reaction temperature []. The research systematically investigates the optimal conditions for each of these parameters to maximize the reaction yield.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















